

Spectroscopic Profile of 1,1-Dichloro-1-nitropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dichloro-1-nitropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,1-Dichloro-1-nitropropane**. Due to the limited availability of experimentally-derived spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification and characterization of **1,1-Dichloro-1-nitropropane** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **1,1-Dichloro-1-nitropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **1,1-Dichloro-1-nitropropane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5 - 3.0	Triplet (t)	2H	-CH ₂ -
~1.2 - 1.5	Triplet (t)	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data for **1,1-Dichloro-1-nitropropane**

Chemical Shift (δ) ppm	Assignment
~110 - 120	$\text{C}(\text{Cl})_2(\text{NO}_2)$
~35 - 45	$-\text{CH}_2-$
~10 - 15	$-\text{CH}_3$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1,1-Dichloro-1-nitropropane**

Wavenumber (cm^{-1})	Intensity	Assignment
2980 - 2940	Medium	C-H stretch (alkane)
1580 - 1540	Strong	Asymmetric NO_2 stretch
1380 - 1350	Strong	Symmetric NO_2 stretch
800 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1,1-Dichloro-1-nitropropane**

m/z	Proposed Fragment
155/157/159	$[M]^+$ (Molecular ion)
120/122	$[M - Cl]^+$
109/111	$[M - NO_2]^+$
74	$[C_3H_5Cl]^+$
63/65	$[CH_2Cl]^+$
46	$[NO_2]^+$
29	$[C_2H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1,1-Dichloro-1-nitropropane**. These protocols are based on standard analytical methods for similar halogenated nitroalkanes.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **1,1-Dichloro-1-nitropropane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (1H NMR):

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a small drop of neat **1,1-Dichloro-1-nitropropane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Gently press the plates together to form a thin liquid film.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

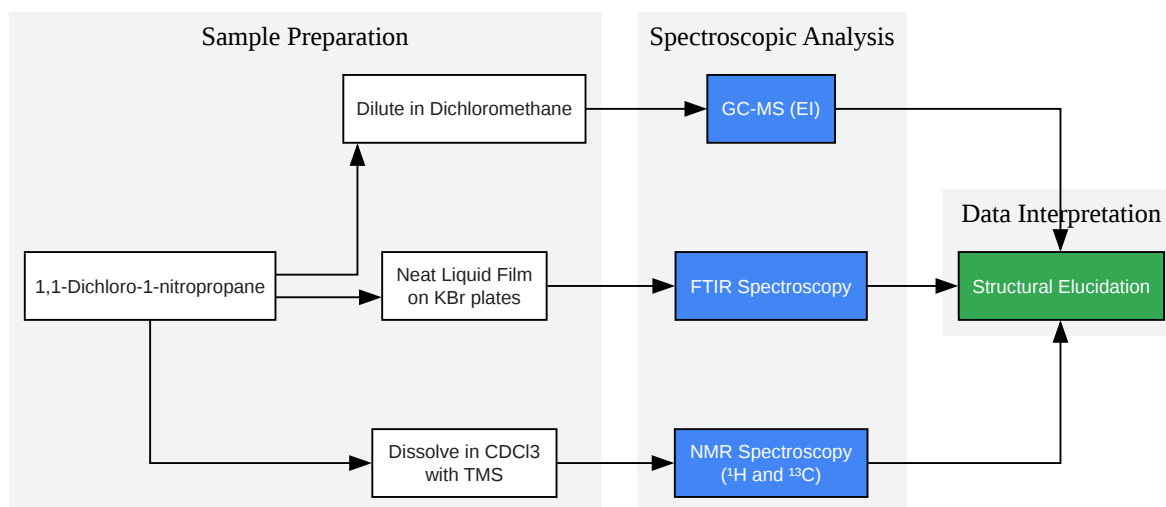
- Prepare a dilute solution of **1,1-Dichloro-1-nitropropane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

- Injector Temperature: 250 °C.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight.
- Scan Range: m/z 20-200.

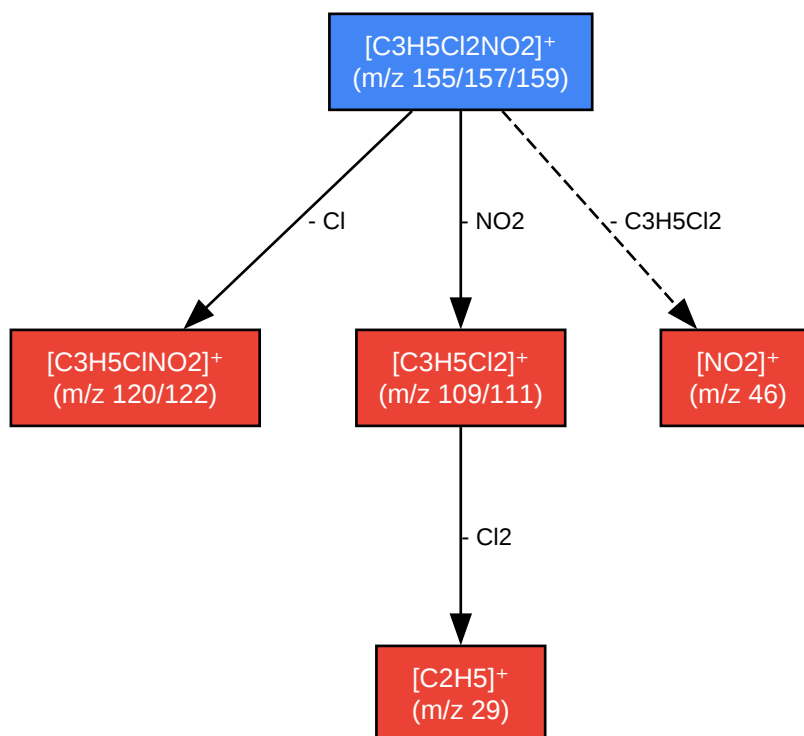
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1,1-Dichloro-1-nitropropane**.



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Caption: Workflow for the spectroscopic analysis of **1,1-Dichloro-1-nitropropane**.



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Caption: Predicted mass spectrometry fragmentation of **1,1-Dichloro-1-nitropropane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dichloro-1-nitropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15497074#spectroscopic-data-of-1-1-dichloro-1-nitropropane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b15497074#spectroscopic-data-of-1-1-dichloro-1-nitropropane-nmr-ir-mass-spec)

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